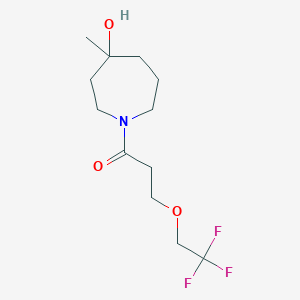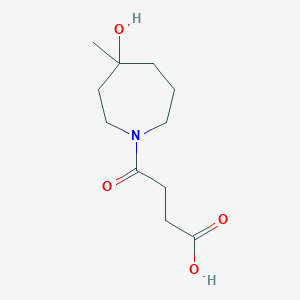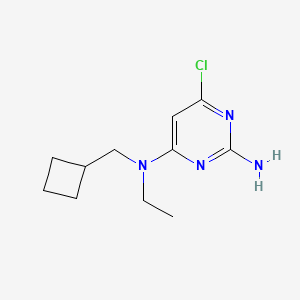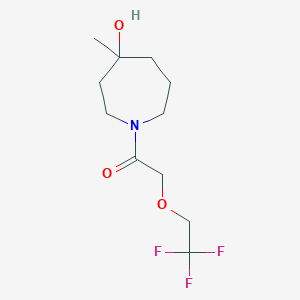
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one is a chemical compound commonly known as tricaine. It is a local anesthetic that has been widely used in scientific research for its ability to immobilize aquatic organisms. Tricaine is a potent anesthetic agent that is effective in inducing anesthesia in a variety of aquatic organisms, including fish, amphibians, and invertebrates.
作用机制
Tricaine acts by blocking sodium ion channels in the cell membrane, which prevents the generation and propagation of action potentials. This leads to the loss of sensation and muscle function in the affected organism. Tricaine is a reversible anesthetic, meaning that its effects are temporary and can be reversed by removing the drug from the organism.
Biochemical and Physiological Effects:
Tricaine has been shown to have a number of biochemical and physiological effects on aquatic organisms. It has been shown to affect the activity of ion channels, enzymes, and neurotransmitters. Tricaine has also been shown to affect the metabolism of glucose and amino acids in fish. In addition, tricaine has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
Tricaine has several advantages for use in lab experiments. It is a potent anesthetic that is effective in inducing anesthesia in a variety of aquatic organisms. Tricaine is also relatively easy to use and has a rapid onset of action. However, tricaine has some limitations. It can be toxic to some species of fish, and its effects can be influenced by factors such as water temperature and pH. In addition, tricaine can interfere with some physiological processes, such as respiration and heart rate.
未来方向
There are several future directions for research on tricaine. One area of research is the development of new anesthetic agents that are more effective and less toxic than tricaine. Another area of research is the study of the long-term effects of tricaine on aquatic organisms, including its effects on growth, reproduction, and behavior. Finally, there is a need for further research on the mechanisms of action of tricaine, including its effects on ion channels and neurotransmitters.
合成方法
Tricaine can be synthesized by reacting 4-aminobutanol with 2,2,2-trifluoroethanol and then reacting the resulting intermediate with 4-methylazepan-1-one. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified by recrystallization from an appropriate solvent.
科学研究应用
Tricaine has been widely used in scientific research for its ability to immobilize aquatic organisms. It is commonly used in the study of fish physiology, behavior, and genetics. Tricaine is also used in the aquaculture industry to anesthetize fish during handling and transportation. In addition, tricaine has been used in the study of the nervous system and muscle physiology.
属性
IUPAC Name |
1-(4-hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-11(18)4-2-6-16(7-5-11)10(17)3-8-19-9-12(13,14)15/h18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDCZLTGUESRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)CCOCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)

![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)




